molecular formula C20H34O4 B141739 [2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol CAS No. 158982-83-3

[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol

Cat. No.: B141739
CAS No.: 158982-83-3
M. Wt: 338.5 g/mol
InChI Key: KBBZJMOHRIQCDC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol typically involves the reaction of 2,5-dihydroxybenzyl alcohol with hexyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of the benzyl alcohol are replaced by hexyloxy groups . The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hexyloxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol involves its interaction with molecular targets and pathways within biological systems. The hydroxymethyl group can form hydrogen bonds with biomolecules, while the hexyloxy groups can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol can be compared with similar compounds such as:

    2,5-Dimethoxy-4-(hydroxymethyl)phenyl]methanol: This compound has methoxy groups instead of hexyloxy groups, which affects its solubility and reactivity.

    2,5-Diethoxy-4-(hydroxymethyl)phenyl]methanol: This compound has ethoxy groups, which also influence its chemical properties and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2,5-dihexoxy-4-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-3-5-7-9-11-23-19-13-18(16-22)20(14-17(19)15-21)24-12-10-8-6-4-2/h13-14,21-22H,3-12,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBZJMOHRIQCDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1CO)OCCCCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409091
Record name [2,5-Bis(hexyloxy)-1,4-phenylene]dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158982-83-3
Record name [2,5-Bis(hexyloxy)-1,4-phenylene]dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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